

Commercial Sources and Applications of 13-POHSA: A Guide for Researchers

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Compound of Interest

Compound Name: 13-POHSA

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Introduction

13-Hydroxy-10-oxo-11(E)-octadecenoic acid (**13-POHSA**) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. First identified in mammals in 2014, FAHFAs have garnered significant interest within the scientific community due to their potential therapeutic applications in metabolic and inflammatory diseases. These lipids have been shown to possess anti-diabetic and anti-inflammatory properties, making them promising candidates for further investigation in drug development. This document provides a comprehensive overview of the commercial sources of **13-POHSA**, detailed protocols for its use in key experiments, and a summary of its known biological activities and signaling pathways.

Commercial Sources of 13-POHSA

13-POHSA is available from specialized chemical suppliers. Researchers can obtain this lipid for in vitro and in vivo studies from the following source:

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Formulation
Cayman Chemical	13-POHSA	2126038-97-7	C ₃₄ H ₆₄ O ₄	≥95%	A solution in methyl acetate

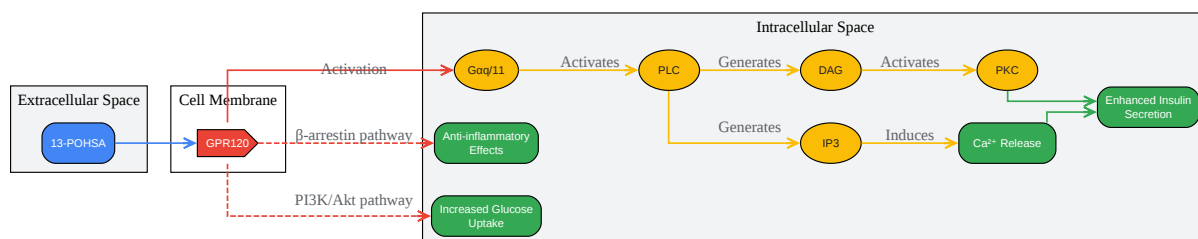
Biological Activities and Quantitative Data

13-POHSA, like other FAHFAs, exhibits a range of biological activities. The following table summarizes the available quantitative data for **13-POHSA** and related isomers for comparison. It is important to note that research has often focused on other FAHFA isomers, such as 9-PAHSA, and data specifically for **13-POHSA** is still emerging.

Biological Activity	FAHFA Isomer	Assay	Result	Reference
G-Protein Coupled Receptor Activation	13-POHSA	GPR120 Activation	Potent Agonist	[1]
9-PAHSA	GPR120 Activation	EC ₅₀ ≈ 5 μM	[1]	
Insulin Secretion	13-POHSA	Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells	Significant increase at 10 μM	[1]
9-PAHSA	Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells	Significant increase at 10 μM	[1]	
GLP-1 Secretion	13-POHSA	GLP-1 Secretion from STC-1 cells	No significant effect	[1]
9-PAHSA	GLP-1 Secretion from STC-1 cells	Significant increase at 10 μM	[1]	
Anti-inflammatory Activity	13-POHSA	LPS-induced TNF-α release in macrophages	Potent inhibition	[1]
9-PAHSA	LPS-induced TNF-α release in macrophages	IC ₅₀ ≈ 2.5 μM	[1]	

Signaling Pathways

FAHFAs, including **13-POHSA**, exert their biological effects through the activation of G-protein coupled receptors (GPCRs), primarily GPR120 (also known as FFAR4) and GPR40 (FFAR1). Activation of these receptors initiates downstream signaling cascades that modulate insulin sensitivity, glucose homeostasis, and inflammatory responses.

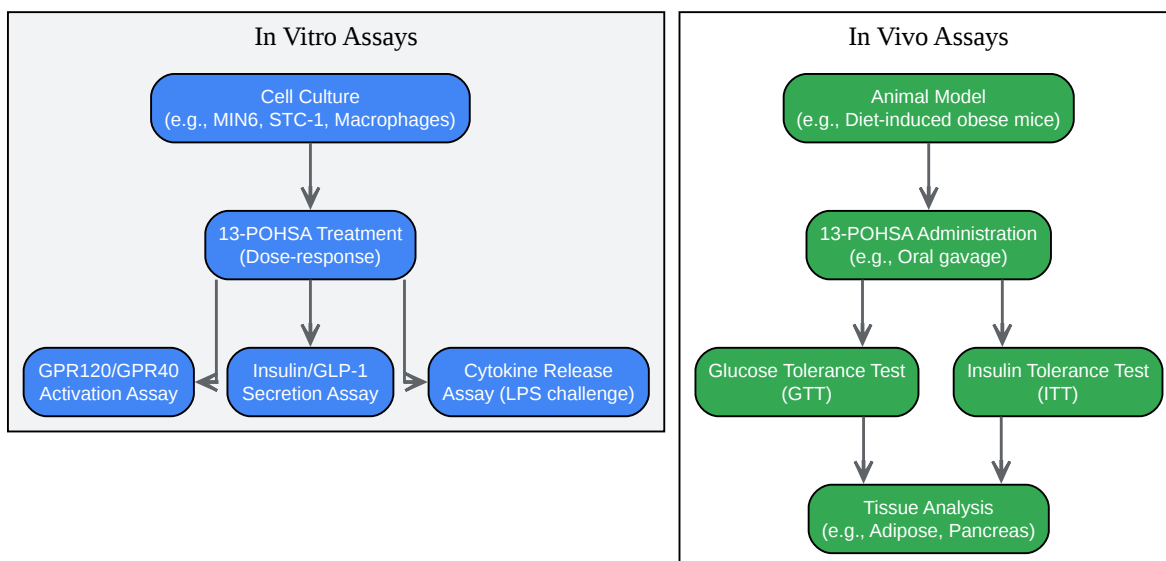


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FAHFA signaling through GPR120.

Experimental Workflow

A typical experimental workflow to investigate the biological effects of **13-POHSA** involves a series of in vitro and in vivo assays. The following diagram outlines a general workflow.



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General experimental workflow for **13-POHSA**.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of **13-POHSA**, adapted from Yore et al., 2014 and other relevant literature.

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of **13-POHSA** on glucose-stimulated insulin secretion from pancreatic beta-cells (e.g., MIN6 cell line or isolated primary islets).

Materials:

- MIN6 cells or isolated pancreatic islets

- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
- **13-POHSA** stock solution (in a suitable solvent like DMSO or ethanol)
- Insulin ELISA kit
- 24-well cell culture plates

Procedure:

- Cell Seeding: Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency. For primary islets, use batches of 10-20 size-matched islets per well.
- Pre-incubation: Wash the cells twice with KRB buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to allow them to equilibrate to a basal state.
- Treatment: After pre-incubation, replace the buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of **13-POHSA** (e.g., 0.1, 1, 10 µM). Include a vehicle control.
- Incubation: Incubate the plates for 1-2 hours at 37°C.
- Supernatant Collection: After incubation, collect the supernatant from each well.
- Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
- Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Express the results as fold change over the respective vehicle control.

Protocol 2: In Vitro GLP-1 Secretion Assay

Objective: To assess the effect of **13-POHSA** on the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells (e.g., STC-1 cell line).

Materials:

- STC-1 cells
- DMEM with low glucose (5.5 mM)
- **13-POHSA** stock solution
- DPPIV inhibitor (to prevent GLP-1 degradation)
- GLP-1 ELISA kit
- 24-well cell culture plates

Procedure:

- Cell Seeding: Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.
- Starvation: The day before the experiment, replace the growth medium with serum-free DMEM and incubate overnight.
- Washing: Wash the cells twice with a basal salt solution (e.g., Hanks' Balanced Salt Solution).
- Treatment: Add the basal salt solution containing various concentrations of **13-POHSA** (e.g., 0.1, 1, 10 μ M) and a DPPIV inhibitor. Include a vehicle control.
- Incubation: Incubate for 2 hours at 37°C.
- Supernatant Collection: Collect the supernatant.
- GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatant using a GLP-1 ELISA kit.
- Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells.

Protocol 3: In Vivo Glucose Tolerance Test (GTT)

Objective: To evaluate the effect of **13-POHSA** on glucose clearance in a mouse model of insulin resistance (e.g., diet-induced obese mice).

Materials:

- Male C57BL/6J mice on a high-fat diet for 8-12 weeks
- **13-POHSA** formulation for oral gavage (e.g., suspended in a suitable vehicle like corn oil)
- Glucose solution (20% w/v in sterile saline)
- Handheld glucometer and glucose test strips
- Blood collection tubes (for insulin measurement)

Procedure:

- Fasting: Fast the mice for 6 hours with free access to water.
- Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0 min) from a tail snip.
- **13-POHSA** Administration: Administer **13-POHSA** or vehicle via oral gavage. A typical dose might be in the range of 10-50 mg/kg.
- Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose bolus (2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
- Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- (Optional) Plasma Insulin: At each time point, collect a small blood sample into an EDTA-coated tube for subsequent plasma insulin measurement by ELISA.
- Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance. Compare the AUC between the **13-POHSA** treated and vehicle control groups.

Conclusion

13-POHSA is an intriguing bioactive lipid with demonstrated potential to modulate key pathways involved in metabolic and inflammatory diseases. Its commercial availability allows

for further investigation into its precise mechanisms of action and therapeutic efficacy. The protocols and data presented in this document serve as a valuable resource for researchers aiming to explore the promising biological activities of **13-POHSA**. Further studies are warranted to fully elucidate its structure-activity relationships and to determine its potential as a novel therapeutic agent.

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References

- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
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